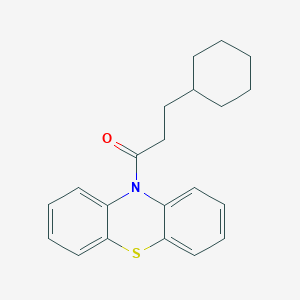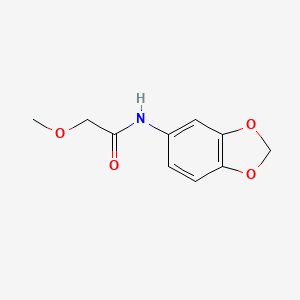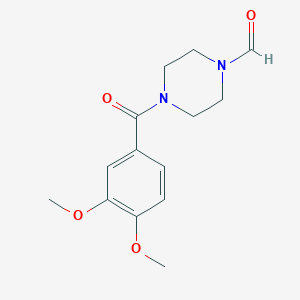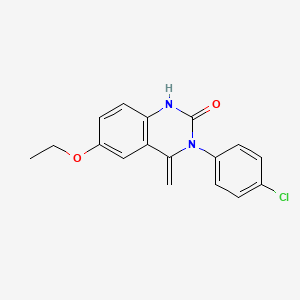
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as CEQM, is a quinazolinone derivative that has attracted significant research interest due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, it has been suggested that 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone exerts its biological effects by modulating various signaling pathways. For example, 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to enhance synaptic plasticity and improve memory in animal models of Alzheimer's disease. Furthermore, 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have a protective effect against ischemic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a range of biological activities that make it a versatile tool for studying various biological processes. However, 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One area of interest is the development of 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of interest is the elucidation of the mechanism of action of 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone and the identification of its molecular targets. Furthermore, the optimization of the synthesis method and the improvement of the purity and yield of 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone may facilitate its use in future research.
Méthodes De Synthèse
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone can be synthesized by the reaction of 4-chlorobenzoic acid, ethyl acetoacetate, and ammonium acetate in acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been shown to have neuroprotective effects and to improve cognitive function. In addition, 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-6-ethoxy-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-3-22-14-8-9-16-15(10-14)11(2)20(17(21)19-16)13-6-4-12(18)5-7-13/h4-10H,2-3H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUAGCKEHVSJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-6-ethoxy-4-methylidene-3,4-dihydroquinazolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)

![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5722871.png)
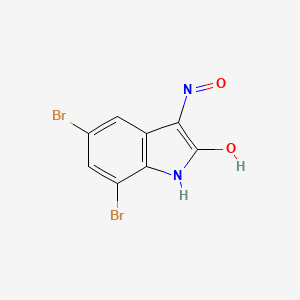
![3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5722892.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)
![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)
